Product packaging for 6-Iodo-5-(trifluoromethyl)nicotinamide(Cat. No.:CAS No. 1496535-11-5)

6-Iodo-5-(trifluoromethyl)nicotinamide

Cat. No.: B13103399
CAS No.: 1496535-11-5
M. Wt: 316.02 g/mol
InChI Key: WHTHNWFLIUVMIB-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl and Halogen Substituents in Pyridine (B92270) Derivatives for Chemical Research

The introduction of trifluoromethyl (CF3) groups and halogen atoms into pyridine rings has a profound impact on the physicochemical properties of the resulting molecules. The trifluoromethyl group, owing to the high electronegativity of fluorine atoms, is strongly electron-withdrawing. This electronic perturbation can significantly influence the reactivity of the pyridine ring, modulating the pKa of the nitrogen atom and affecting its susceptibility to electrophilic and nucleophilic attack. Furthermore, the CF3 group is known to enhance metabolic stability and lipophilicity in drug candidates, making it a highly desirable moiety in medicinal chemistry. nih.govomicsonline.orgrsc.org

Halogen substituents, such as iodine, also play a crucial role in modifying the electronic and steric properties of pyridine derivatives. The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering it a versatile functional handle for a variety of chemical transformations. Specifically, iodo-substituted pyridines are excellent precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from readily available building blocks. The presence of a halogen, therefore, opens up a vast chemical space for derivatization and the synthesis of compound libraries for screening purposes.

Overview of Nicotinamide (B372718) Core in Contemporary Chemical Synthesis

The nicotinamide scaffold, a pyridine ring bearing a carboxamide group at the 3-position, is a privileged structure in chemistry and biology. researchgate.net It is the core component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions. In the realm of chemical synthesis, the nicotinamide core offers several advantages. The pyridine nitrogen provides a site for coordination to metal catalysts and can influence the regioselectivity of reactions. The amide functionality can participate in hydrogen bonding, directing intermolecular interactions and influencing the conformation of molecules. Moreover, the amide group itself can be a site for further chemical modification. The inherent biological relevance and versatile chemical nature of the nicotinamide core make it an attractive starting point for the design and synthesis of new bioactive molecules. researchgate.net

Research Landscape of 6-Iodo-5-(trifluoromethyl)nicotinamide within Fluorinated Heterocycle Chemistry

A comprehensive survey of the current scientific literature indicates that this compound is a compound of nascent interest within the broader field of fluorinated heterocycle chemistry. While general synthetic strategies for related trifluoromethylated and halogenated pyridines are established, specific documented methods for the preparation of this compound are not widely reported in peer-reviewed journals. Similarly, detailed experimental data on its physical and chemical properties, as well as its specific applications as a synthetic intermediate, remain largely unpublished.

The combination of the iodo, trifluoromethyl, and nicotinamide functionalities within a single molecule suggests significant potential for this compound as a versatile building block. The presence of the reactive iodine atom at the 6-position, coupled with the electronically influential trifluoromethyl group at the 5-position, makes it a prime candidate for use in a variety of cross-coupling reactions to generate novel and complex substituted nicotinamide derivatives. However, the exploration of this potential appears to be in its early stages, with limited information available in the public domain. The data that is available is primarily from chemical supplier catalogs, which provide basic identifiers but lack in-depth scientific characterization and application studies.

Interactive Data Table: Basic Properties of this compound

PropertyValue
CAS Number 1496535-11-5
Molecular Formula C7H4F3IN2O
Molecular Weight 316.02 g/mol
IUPAC Name 6-iodo-5-(trifluoromethyl)pyridine-3-carboxamide

Note: The data in this table is based on information from chemical supplier databases, as extensive experimental data is not yet available in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IN2O B13103399 6-Iodo-5-(trifluoromethyl)nicotinamide CAS No. 1496535-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1496535-11-5

Molecular Formula

C7H4F3IN2O

Molecular Weight

316.02 g/mol

IUPAC Name

6-iodo-5-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H4F3IN2O/c8-7(9,10)4-1-3(6(12)14)2-13-5(4)11/h1-2H,(H2,12,14)

InChI Key

WHTHNWFLIUVMIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 6 Iodo 5 Trifluoromethyl Nicotinamide and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Ring with Trifluoromethyl and Iodo Functionalities

The assembly of the pyridine core is a fundamental aspect of synthesizing complex derivatives. Methods often focus on creating the trifluoromethyl-substituted ring first, followed by the introduction of the iodine and amide functionalities.

Cyclocondensation reactions are a powerful method for constructing trifluoromethylpyridine (TFMP) derivatives. nih.gov This "bottom-up" approach involves reacting acyclic, trifluoromethyl-containing building blocks to form the heterocyclic ring system directly. nih.gov This strategy ensures the precise placement of the trifluoromethyl group from the outset.

Commonly used building blocks for these syntheses include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govchemicalbook.com For instance, the synthesis of 6-(trifluoromethyl)nicotinic acid has been achieved through the reaction of methyl 3-amino acrylate (B77674) with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by heating under reflux. chemicalbook.com While this example yields a 6-trifluoromethyl isomer, modifications in the starting materials and reaction partners can, in principle, be used to target other substitution patterns. The general appeal of this method lies in the commercial availability and relative affordability of simple fluorinated precursors like ethyl 4,4,4-trifluoroacetoacetate. acs.org

Trifluoromethyl-Containing Building BlockTypical Reaction Partner(s)Resulting Structure Type
Ethyl 4,4,4-trifluoro-3-oxobutanoateEnamines, AldehydesTrifluoromethyl-substituted pyridones/pyridines
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneAmines, EnolatesTrifluoromethyl-substituted pyridines
Trifluoroacetyl ChlorideDienes, Enol ethersPrecursors for pyridine synthesis
Ethyl 2,2,2-trifluoroacetateKetones, NitrilesTrifluoromethylated heterocycles

These cyclization strategies provide a direct route to the core trifluoromethyl-pyridine structure, which can then undergo further functionalization, such as iodination and amidation, to yield the target compound. nih.govacs.org

Once a suitable pyridine or nicotinamide (B372718) precursor is obtained, halogenation is a key step to introduce the iodo group at the C-6 position. Direct iodination of aromatic rings often requires electrophilic iodinating agents and specific reaction conditions. Various methods have been developed for the halogenation of chromone (B188151) derivatives using iodine(III) reagents with alkyl halides as the halogen source, which could be adapted for nicotinamide systems. rsc.org

For nicotinamide itself, iodine(I) complexes have been shown to act as effective iodination reagents. rsc.org For example, [I(nicotinamide)₂]PF₆ has demonstrated reactivity as an iodinating agent. rsc.org The direct iodination of a 5-(trifluoromethyl)nicotinamide precursor would be a plausible route. Oxidative iodination protocols using an iodine source like potassium iodide (KI) or elemental iodine (I₂) in the presence of an oxidant are common. mdpi.com For instance, systems like t-BuOCl–NaI have been used for the oxidative halogenation of certain organic substrates. mdpi.com The specific regioselectivity of the iodination would depend heavily on the electronic nature of the substituents already present on the pyridine ring. The electron-withdrawing trifluoromethyl and carboxamide groups at positions 5 and 3, respectively, would direct the electrophilic iodination towards the relatively more electron-rich positions of the ring.

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group is a critical transformation in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts. wikipedia.org This can be achieved by reacting a suitable precursor, such as an iodo-substituted nicotinamide, with a trifluoromethylating agent. These methods are classified based on the nature of the trifluoromethylating species: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•). wikipedia.orgnih.govumich.edu

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. nih.gov These reagents are typically hypervalent iodine compounds or sulfonium (B1226848) salts. wikipedia.orgnih.gov Prominent examples include Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). wikipedia.orgnih.gov

These reagents react with a variety of nucleophiles, including carbanions, silyl (B83357) enol ethers, and electron-rich aromatic or heteroaromatic systems. nih.govbeilstein-journals.org The reaction of an appropriately substituted nicotinamide precursor, potentially as a metalated derivative, with an electrophilic trifluoromethylating agent could install the CF₃ group. The reaction mechanism can be complex, sometimes involving a polar substitution pathway or a single electron transfer (SET) process, which generates a CF₃ radical as the key intermediate. wikipedia.orgnih.gov

Reagent ClassExample(s)Typical Substrates
Hypervalent Iodine(III)Togni's ReagentsThiols, Alcohols, β-ketoesters, Arenes
Sulfonium SaltsUmemoto's Reagents, Yagupolskii's ReagentsThiophenolates, Silyl enol ethers, Activated arenes
Sulfoximine SaltsShibata's ReagentsCarbonyl compounds

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF₃⁻"). wikipedia.org The most widely used reagent in this class is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net This stable and easily handled liquid requires a nucleophilic activator, such as a fluoride (B91410) salt (e.g., TBAF), to generate the active trifluoromethylating species. semanticscholar.org

This methodology is highly effective for the trifluoromethylation of carbonyl compounds like aldehydes and ketones. researchgate.netorganic-chemistry.org Another important pathway involves the copper-mediated trifluoromethylation of aryl and heteroaryl halides. A key intermediate in the synthesis of novel anti-infective agents, methyl 6-chloro-5-(trifluoromethyl)nicotinate, was synthesized on a kilogram scale via the trifluoromethylation of methyl 6-chloro-5-iodonicotinate. researchgate.net This reaction used an inexpensive system of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI), highlighting the industrial relevance of nucleophilic-type cross-coupling reactions for preparing compounds structurally similar to 6-iodo-5-(trifluoromethyl)nicotinamide. researchgate.net

Reagent/SystemActivator/MediatorTypical Substrates
Trifluoromethyltrimethylsilane (TMSCF₃)Fluoride source (TBAF, CsF)Aldehydes, Ketones, Imines
Trifluoroiodomethane (CF₃I)TDAE (photochemical)Aldehydes, Ketones
Fluoroform (HCF₃)Strong basesVarious electrophiles
MCDFA / KF / CuIHeatAryl/Heteroaryl iodides

Radical trifluoromethylation involves the generation of the trifluoromethyl free radical (CF₃•), which is highly reactive and electrophilic in nature. wikipedia.org This radical can then add to arenes, heteroerenes, or alkenes. rsc.org A variety of reagents and conditions can be used to generate the CF₃ radical. Classic reagents include trifluoroiodomethane (CF₃I) or bromotrifluoromethane (B1217167) under thermal or photochemical conditions. wikipedia.org

More modern methods utilize reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) or Togni's reagent in the presence of a radical initiator or a photocatalyst. nih.gov For example, the reaction of CF₃SO₂Na with an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst generates the CF₃ radical, which can then trifluoromethylate various substrates, including imidazoheterocycles. nih.gov This pathway could be applied to a 6-iodonicotinamide precursor, where the CF₃ radical would add to the pyridine ring, followed by subsequent steps to yield the desired product. The merger of photoredox and copper catalysis has also been effective for the cross-coupling of arylboronic acids with CF₃I, proceeding through a radical pathway. nih.gov

Introduction of the Iodo Group and Regioselectivity in Halogenation

The introduction of an iodine atom at the 6-position of the nicotinamide ring is a crucial step for subsequent cross-coupling reactions. The regioselectivity of this halogenation is paramount. One reported method for the iodination of a precursor involves the use of N-iodosuccinimide (NIS) in tetrahydrofuran (B95107) (THF). sci-hub.se In the synthesis of a related compound, the iodination of 6-hydroxynicotinic acid was found to be slow and required the addition of sulfuric acid to drive the reaction to completion, highlighting the influence of reaction conditions on efficiency. sci-hub.se The position of the iodo group is directed by the existing substituents on the pyridine ring, and achieving high regioselectivity is essential to avoid the formation of unwanted isomers.

Amidation and Derivatization at the Carboxamide Position

The final step in the synthesis of this compound is the formation of the carboxamide group. This is typically achieved through the amidation of the corresponding nicotinic acid or its ester derivative. google.comatamanchemicals.com The conversion of a nicotinic acid ester to nicotinamide can be accomplished by treatment with ammonium (B1175870) hydroxide. google.com Nicotinamide itself is a well-known compound and a form of vitamin B3. atamanchemicals.com The reactivity of the carboxamide group also allows for further derivatization, which is a common strategy in the development of new pharmaceutical agents. nih.gov

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization to ensure high yields and purity of the final product.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Heck, Sonogashira involving iodo-nicotinamides)

The presence of the iodo group at the 6-position of the nicotinamide ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.org

Suzuki Coupling: This reaction involves the coupling of the iodo-nicotinamide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.org The Suzuki reaction is widely used for the synthesis of biaryl compounds and has been applied to the solid-phase preparation of 5-substituted nicotinic acid derivatives. researchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction couples the iodo-nicotinamide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com This reaction is a versatile method for carbon-carbon bond formation. wikipedia.org

Sonogashira Coupling: This reaction couples the iodo-nicotinamide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and has been successfully performed with a range of aryl iodides. wikipedia.orgnih.gov Biodegradable ionic liquids derived from nicotinic acid have also been explored as solvents for copper- and phosphine-free Sonogashira coupling reactions. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Iodo-Nicotinamides

Reaction Coupling Partner Catalyst System Product Type
Suzuki Coupling Organoboron species Palladium catalyst, Base Biaryls, substituted nicotinamides
Heck Reaction Alkene Palladium catalyst, Base Substituted alkenes
Sonogashira Coupling Terminal alkyne Palladium catalyst, Copper(I) co-catalyst Arylalkynes

Copper-Catalyzed Coupling Reactions

In addition to palladium-catalyzed reactions, copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are also highly relevant for the derivatization of iodo-nicotinamides. rsc.orgnih.govwikipedia.orgmdpi.com These reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgresearchgate.netdntb.gov.ua Copper-catalyzed amination of aryl iodides provides an efficient route to N-aryl compounds. organic-chemistry.org A crystalline copper(II)-nicotinamide complex has also been shown to catalyze C-S and C-N bond forming reactions. researchgate.net The Ullmann condensation can be used to couple aryl halides with amines, amides, and alcohols. wikipedia.orgorganic-chemistry.org

Other Transition Metal-Mediated Transformations

While palladium and copper catalysis are commonly employed in the synthesis of pyridine derivatives, other transition metals such as ruthenium, rhodium, and iridium offer alternative reactivity patterns that can be advantageous for the construction of highly functionalized nicotinamides.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the cross-coupling of ketones, which can be adapted for the synthesis of pyridine precursors. For instance, ruthenium-catalyzed cross-coupling of β-ketoamides with organoboronates proceeds via the cleavage of an alkenyl C–N bond of an in situ generated β-enaminoamide. rsc.org This type of transformation could be envisioned in a convergent synthesis strategy for precursors to this compound.

Rhodium-Catalyzed Transformations: Rhodium catalysis has been effectively used for C-H alkenylation and alkylation of compounds bearing trifluoromethyl groups. nih.gov Specifically, Rh(III)-catalyzed reactions of menadione (B1676200) analogues with β-trifluoromethyl enones highlight the compatibility of this metal with CF₃-containing substrates. nih.gov Such methodologies could potentially be adapted for the direct functionalization of a trifluoromethyl-substituted pyridine core.

Iridium-Catalyzed C-H Functionalization: Iridium catalysts are known to facilitate a variety of C-H activation and functionalization reactions. For example, iridium-catalyzed C-H borylation of arenes is a powerful tool for introducing a boron moiety, which can then be further functionalized. mdpi.com While direct C-H iodination at the 6-position of a 5-(trifluoromethyl)pyridine ring using iridium has not been specifically reported for this compound, the general reactivity of iridium complexes in C-H activation suggests it as a plausible, albeit less conventional, route to explore. nih.govnih.govresearchgate.netdicp.ac.cn

Transition MetalCatalytic TransformationPotential Application in Synthesis
Ruthenium Cross-coupling of β-ketoamides with organoboronatesSynthesis of functionalized pyridine precursors
Rhodium C-H Alkenylation/Alkylation of CF₃-containing compoundsDirect functionalization of a trifluoromethyl-pyridine core
Iridium C-H Borylation / C-H ActivationIntroduction of a functional group handle for subsequent iodination

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound presents significant challenges in controlling both chemoselectivity (differentiating between reactive sites) and regioselectivity (directing substituents to the correct position).

Regioselective Halogenation: The introduction of an iodine atom at the C-6 position of the 5-(trifluoromethyl)nicotinic acid core is a critical step. The electronic properties of the substituents play a major role in directing the halogenation. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. youtube.com The carboxylic acid group at the 3-position is also deactivating and a meta-director.

Achieving iodination specifically at the 6-position requires overcoming the deactivating effects of the existing substituents. One strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which has been shown to be effective for the 3-selective halogenation of pyridines. chemrxiv.orgchemrxiv.orgnih.gov While this particular method targets the 3-position, the principle of temporarily altering the electronic nature of the pyridine ring to control regioselectivity is a valuable consideration.

Chemoselective Amidation: The conversion of the carboxylic acid group at the 3-position to a primary amide must be performed without affecting the iodo-substituent at the 6-position, which can be susceptible to side reactions under certain conditions. The choice of coupling reagents and reaction conditions is therefore crucial.

Enzymatic approaches offer a high degree of chemoselectivity. For instance, amidase-catalyzed hydrolysis of nicotinamide to nicotinic acid demonstrates the selective transformation of an amide in the presence of other functional groups. researchgate.netresearchgate.net This suggests that a reverse, amidation reaction could also be achieved with high selectivity.

Chemical methods for chemoselective amidation often involve mild activation of the carboxylic acid. Calcium-catalyzed direct amidation of carboxylic esters has been shown to proceed chemoselectively, leaving carboxylic acids and amides unreactive. rsc.org Another approach utilizes potassium acyltrifluoroborates, which can be chemoselectively coupled with primary amines under acidic conditions, tolerating a wide range of functional groups. organic-chemistry.org

Synthetic StepChallengePotential Strategy
Iodination Directing iodine to the C-6 position on a deactivated ring.Utilizing directing groups or temporary ring modification to control regioselectivity.
Amidation Converting the carboxylic acid to an amide without side reactions at the C-6 iodo position.Employing mild, chemoselective coupling agents or enzymatic methods.

Advanced Spectroscopic and Structural Elucidation of 6 Iodo 5 Trifluoromethyl Nicotinamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F NMR) for Structural Assignment and Conformation Analysis

No experimental data on the 1H, 13C, and 19F NMR spectra of 6-Iodo-5-(trifluoromethyl)nicotinamide could be located.

Infrared and Raman Spectroscopic Investigations of Molecular Vibrations and Bonding

Information regarding the infrared and Raman spectra for this compound is not available in the searched resources.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular weight confirmation or fragmentation patterns, was found for this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements

There are no published single-crystal X-ray diffraction studies for this compound, and therefore, no data on its solid-state molecular geometry or packing arrangements is available.

Mechanistic Investigations of Reactions Involving 6 Iodo 5 Trifluoromethyl Nicotinamide

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 6-Iodo-5-(trifluoromethyl)nicotinamide and its derivatives involves multi-step reaction sequences. Elucidating the pathways of these reactions is essential for maximizing yields and minimizing byproducts.

The primary synthetic routes to trifluoromethyl-substituted pyridines, which are precursors or analogs of the target molecule, often rely on one of three main strategies: chlorine/fluorine exchange from a trichloromethylpyridine, building the pyridine (B92270) ring from a trifluoromethyl-containing precursor, or direct trifluoromethylation of a pre-formed pyridine ring. nih.gov For iodinated pyridines, direct iodination or halogen exchange reactions are common.

A plausible synthetic pathway for this compound could involve the cyclocondensation of a trifluoromethyl-containing building block to form a substituted pyridine ring, followed by iodination and subsequent amidation of a carboxylic acid or ester functionality. nih.gov The conversion of a carboxylic acid derivative to an amide can proceed through an indirect conversion method, which may involve initial protection of other reactive groups, followed by activation of the carboxylic acid (e.g., conversion to an acyl chloride) and subsequent reaction with an amine. researchgate.net

Derivatization reactions of this compound, such as palladium-catalyzed cross-coupling reactions at the iodo-position, are of significant interest for creating more complex molecules. researchgate.net The mechanism of these reactions, for instance, a Suzuki or Buchwald-Hartwig coupling, would proceed through the well-established catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.

Table 1: Plausible Reaction Steps in the Synthesis of this compound and its Derivatives

StepReaction TypeReactantsKey IntermediatesProduct
1CyclocondensationTrifluoromethyl-containing building block, Ammonia sourceDihydropyridine derivative5-(Trifluoromethyl)nicotinic acid derivative
2Halogenation5-(Trifluoromethyl)nicotinic acid derivative, Iodinating agent (e.g., NIS)Halogenated intermediate6-Iodo-5-(trifluoromethyl)nicotinic acid derivative
3Amidation6-Iodo-5-(trifluoromethyl)nicotinic acid derivative, Amine sourceAcyl chloride or activated esterThis compound
4Cross-Coupling (e.g., Suzuki)This compound, Boronic acid, Palladium catalystPd(0) complex, Oxidative addition adduct, Transmetalation complex6-Aryl-5-(trifluoromethyl)nicotinamide

Transition State Analysis in Catalytic Cycles

The efficiency and selectivity of catalytic reactions involving this compound are governed by the energetics of the transition states in the catalytic cycle. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for analyzing these transient structures. mdpi.com

In a hypothetical palladium-catalyzed cross-coupling reaction, the rate-determining step could be the oxidative addition of the C-I bond to the palladium(0) catalyst or the reductive elimination step that forms the new C-C or C-N bond and regenerates the catalyst. Transition state analysis would involve locating the transition state structures for each elementary step and calculating their corresponding activation energies.

For instance, in a Suzuki coupling, the transition state for oxidative addition would feature an elongated C-I bond and the initial formation of Pd-C and Pd-I bonds. The geometry and energy of this transition state would be influenced by the electronic properties of the trifluoromethyl group and the nicotinamide (B372718) moiety, as well as the nature of the palladium catalyst and its ligands.

Role of Halogen Bonding in Reaction Mechanisms

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic region on another molecule. wikipedia.orgnih.gov In reactions involving this compound, the iodine atom can act as a halogen bond donor, potentially influencing reaction pathways and rates. youtube.comnih.gov

The strength of the halogen bond follows the trend I > Br > Cl > F, making the iodine atom in the target molecule a significant potential halogen bond donor. youtube.com The presence of the electron-withdrawing trifluoromethyl group would further enhance the electrophilic character of the σ-hole on the iodine atom, strengthening its halogen bonding capability.

Halogen bonding can play a role in:

Pre-organization of reactants: By forming a complex between the substrate and a reactant or catalyst, halogen bonding can lower the entropic barrier to reaction.

Stabilization of transition states: If the transition state has a developing negative charge, a halogen bond from the iodine atom could stabilize it, thereby accelerating the reaction.

Catalysis: Molecular iodine itself has been shown to catalyze certain organic reactions, with the mechanism proposed to involve halogen bonding. mdpi.com While the iodine in this compound is part of the substrate, its ability to form halogen bonds could influence interactions with catalysts or other reagents.

Table 2: Potential Halogen Bonding Interactions in Reactions of this compound

Interacting SpeciesHalogen Bond DonorHalogen Bond AcceptorPotential Effect on Reaction
Substrate-ReagentThis compound (Iodine)Nucleophilic reagent (e.g., amine, alcohol)Activation of the reagent, orientation for attack
Substrate-CatalystThis compound (Iodine)Lewis basic site on a catalystEnhanced catalyst-substrate binding
Substrate-SolventThis compound (Iodine)Lewis basic solvent molecule (e.g., DMSO, DMF)Alteration of substrate reactivity and solubility

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the kinetics and outcome of a chemical reaction. nih.gov Solvent effects are typically rationalized by considering the polarity of the solvent, its ability to form hydrogen bonds, and its coordinating ability. ajgreenchem.com For reactions involving a polar molecule like this compound, these effects are particularly pronounced.

The rate of a reaction can be influenced by the differential solvation of the reactants and the transition state. ajgreenchem.com For a reaction where the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state to a greater extent, leading to an increase in the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent will decrease the reaction rate.

Kinetic studies, often performed using techniques like UV-vis spectrophotometry, can be used to determine the order of the reaction with respect to each reactant and to calculate the rate constants under different solvent conditions. ajgreenchem.com The correlation of rate constants with solvent parameters, such as the dielectric constant or empirical polarity scales, can provide insights into the nature of the transition state. researchgate.net

For instance, in a nucleophilic aromatic substitution reaction involving this compound, the use of a polar aprotic solvent like DMSO or DMF might be expected to accelerate the reaction compared to a nonpolar solvent like toluene, assuming a charged, polar transition state. However, specific interactions such as hydrogen bonding between the solvent and the nicotinamide moiety could also play a significant role. nih.gov Solvent kinetic isotope effects, determined by comparing reaction rates in H₂O and D₂O, can provide further mechanistic details, such as the involvement of proton transfer in the rate-determining step. nih.gov

Table 3: Hypothetical Rate Constants for a Reaction of this compound in Different Solvents

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Toluene2.41
Dichloromethane9.115
Acetonitrile37.580
Dimethylformamide (DMF)36.7150
Dimethyl sulfoxide (B87167) (DMSO)46.7250

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a potential trend for a reaction with a polar transition state.

Computational Chemistry and Theoretical Studies of 6 Iodo 5 Trifluoromethyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 6-iodo-5-(trifluoromethyl)nicotinamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. frontiersin.org

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of different aspects of reactivity.

Global Reactivity Descriptors:

DescriptorFormulaSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electronegativity (χ) χ = -μThe power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.

This table outlines the standard formulas and significance of global reactivity descriptors that would be derived from DFT calculations of this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. While computationally more intensive than DFT, ab initio calculations would be valuable for benchmarking the results obtained from DFT and for providing a more precise description of the electronic structure of this compound.

Semi-Empirical Methods for Conformational and Spectroscopic Predictions

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to DFT and ab initio methods. researchgate.net Methods like AM1 and PM3 could be used for rapid conformational searches and for predicting spectroscopic properties such as vibrational frequencies. These methods are particularly useful for exploring the potential energy landscape of larger molecules or for preliminary analyses before employing more rigorous computational techniques.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve systematically varying key dihedral angles to map out the potential energy surface (PES). This analysis identifies the low-energy conformations (local and global minima) and the transition states that connect them. The PES provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformational states.

Analysis of Intramolecular and Intermolecular Interactions

The interactions within a molecule and between molecules are crucial for determining its physical and chemical properties, including its crystal structure and biological interactions.

Halogen Bonding Interactions

No dedicated studies detailing the halogen bonding interactions of this compound were identified in the public domain. Halogen bonding is a significant non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site. nih.govmdpi.com The strength and geometry of such bonds are crucial for molecular recognition and crystal engineering.

In molecules like this compound, the iodine atom, influenced by the electron-withdrawing trifluoromethyl and nicotinamide (B372718) groups, would be expected to act as a potent halogen bond donor. Theoretical studies on other iodinated organic molecules often use computational methods to calculate the electrostatic potential surface to identify electrophilic regions (σ-holes) on the iodine atom and predict the strength of potential halogen bonds with various acceptors (e.g., nitrogen or oxygen atoms). nih.govmdpi.com However, specific calculations, interaction energy data, or geometric parameters for halogen bonds formed by this compound have not been published.

π-Stacking and Other Non-Covalent Interactions

There is a lack of specific research articles that computationally analyze the π-stacking and other non-covalent interactions of this compound. The pyridine (B92270) ring in the nicotinamide structure is an aromatic system capable of engaging in π-stacking interactions. rsc.orgrsc.org These interactions, driven by electrostatic and dispersion forces, are fundamental to the structure of multi-component crystals and ligand-protein binding. rsc.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies focused specifically on the dynamic behavior of isolated or solvated this compound were found. MD simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into conformational flexibility, solvent interactions, and binding stability with biological targets. mdpi.comnih.govjlu.edu.cn

For a molecule like this, MD simulations could reveal the rotational dynamics of the trifluoromethyl group, the flexibility of the amide side chain, and the hydration structure around the molecule. Such simulations are often employed to understand how a ligand adapts its conformation within a protein's active site or to calculate binding free energies. mdpi.comresearchgate.net While MD simulations have been performed on various nicotinamide-based derivatives to explore their interactions with protein targets, no such studies have been published for this compound itself. mdpi.com

Chemical Transformations and Functional Group Interconversions of 6 Iodo 5 Trifluoromethyl Nicotinamide

The chemical reactivity of 6-iodo-5-(trifluoromethyl)nicotinamide is dictated by the interplay of its three key functional components: the iodo group at the 6-position, the trifluoromethyl group at the 5-position, and the carboxamide group at the 3-position, all situated on an electron-deficient pyridine (B92270) ring. These features allow for a range of chemical transformations, enabling the strategic modification of the molecule.

Synthetic Utility and Applications of 6 Iodo 5 Trifluoromethyl Nicotinamide As a Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The presence of both an iodine atom and a trifluoromethyl group makes 6-iodo-5-(trifluoromethyl)nicotinamide a highly valuable precursor for constructing complex fluorinated heterocyclic systems. The carbon-iodine bond is relatively weak, making it a prime site for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, including alkyl, aryl, and other heterocyclic fragments, at the 6-position of the pyridine (B92270) ring.

Researchers utilize this reactivity to build polycyclic and highly functionalized molecules that would be difficult to synthesize through other methods. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, effectively using the iodonicotinamide as a scaffold upon which to build greater molecular complexity.

The trifluoromethyl (CF3) group plays a critical directing role in these syntheses and imparts desirable properties to the final heterocyclic products. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the pyridine ring and adjacent functional groups. Furthermore, incorporating a CF3 group into heterocyclic structures is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of novel fluorinated heterocycles is an active area of research, driven by the continuous demand for new molecules with unique chemical and biological properties.

Role in Medicinal Chemistry Scaffold Development

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for drug discovery. This compound serves as an important starting material for the development of novel medicinal scaffolds. The nicotinamide (B372718) moiety itself is a derivative of niacin (Vitamin B3) and is a component of the coenzyme NAD, making it a biologically relevant starting point for drug design.

The trifluoromethylpyridine motif is a key structural feature in numerous pharmaceutical agents due to the favorable effects of the CF3 group on a drug's pharmacokinetic and pharmacodynamic profile. The introduction of this group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, slowing down metabolic degradation by cytochrome P450 enzymes.

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

Modulated Acidity/Basicity: The CF3 group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

The iodine atom on the scaffold provides a convenient handle for medicinal chemists to perform "late-stage functionalization." This process involves introducing diverse chemical groups late in the synthetic sequence, allowing for the rapid generation of a wide range of analogues for structure-activity relationship (SAR) studies. This approach accelerates the drug discovery process by allowing researchers to quickly explore how different substituents impact a compound's biological activity. The aberrant expression of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, has been linked to several diseases, making the development of molecules based on the nicotinamide scaffold an area of significant interest.

Contribution to Agrochemical Research as a Building Block

The trifluoromethylpyridine skeleton is a prevalent and highly successful motif in modern agrochemicals, including fungicides, herbicides, and insecticides. Consequently, this compound is a valuable building block for the synthesis of new crop protection agents. Many commercial agrochemicals derive their high efficacy from the unique combination of a pyridine ring and a trifluoromethyl group.

This intermediate allows for the assembly of complex agrochemical active ingredients through established synthetic pathways, often involving the displacement of the iodine via cross-coupling reactions. The resulting products can exhibit high potency against specific agricultural pests or diseases. For example, the nicotinamide fungicide fluopimomide (B1447720) contains a trifluoromethyl pyridine moiety. The development of new agrochemicals is driven by the need to overcome resistance to existing treatments and to find more effective and environmentally benign solutions for crop protection.

Below is a table of representative agrochemicals that contain the trifluoromethylpyridine core, illustrating the importance of intermediates like this compound in their synthesis.

AgrochemicalTypeTarget/Use
Fluazifop-butylHerbicideControls grass weeds
FlonicamidInsecticideAphid control
DithiopyrHerbicidePre-emergent weed control
ThiazopyrHerbicidePre-emergent weed control
PyroxsulamHerbicideBroadleaf weed control
This table showcases examples of commercial products containing the core trifluoromethylpyridine structure.

Catalyst Ligand Development

In the field of catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand—such as its electronic character and steric bulk—are crucial for controlling the catalyst's activity and selectivity. Nicotinamide and its derivatives can act as ligands, coordinating to metal centers through the pyridine nitrogen atom and, in some cases, the amide oxygen or nitrogen.

While the direct application of this compound in catalysis is an emerging area, its structure presents significant potential for designing specialized ligands.

Electronic Tuning: The potent electron-withdrawing trifluoromethyl group can significantly modify the electronic properties of the metal center to which it is bound. This "tuning" can enhance the catalytic activity or alter the reaction pathway.

Synthetic Handle: The iodine atom can be used to link the nicotinamide unit to other coordinating groups, creating bidentate or polydentate ligands. Such multi-dentate ligands often form more stable and selective catalysts. For example, the iodine could be replaced with a phosphine, amine, or other heterocyclic group capable of metal coordination.

The development of novel ligands is essential for advancing catalysis, and building blocks that offer modularity and electronic tuning, such as this compound, are valuable tools for researchers in this field. The synthesis of bis(2-pyridinecarboxamide) ligands for use in molybdenum-catalyzed reactions highlights the utility of the broader class of pyridinecarboxamides in catalysis.

Future Research Directions in 6 Iodo 5 Trifluoromethyl Nicotinamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods for obtaining 6-iodo-5-(trifluoromethyl)nicotinamide and its derivatives is a primary area for future research. Current synthetic strategies for halogenated and trifluoromethylated pyridines often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures that generate significant waste. Future efforts should focus on greener alternatives that enhance atom economy, reduce energy consumption, and utilize renewable resources.

Key areas of investigation include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinamide (B372718) derivatives offers a promising sustainable approach. Lipases, for instance, have been successfully employed in the synthesis of various nicotinamides in environmentally friendly solvents like tert-amyl alcohol. researchgate.net Future research could explore the enzymatic amidation of a suitable 6-iodo-5-(trifluoromethyl)nicotinic acid ester precursor.

Continuous-Flow Microreactors: This technology provides significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.net Developing a continuous-flow synthesis for this compound could lead to higher yields, shorter reaction times, and a more sustainable manufacturing process. researchgate.net

Microwave-Assisted Synthesis: Recognized as a green chemistry tool, microwave irradiation can accelerate reaction rates and improve yields in the synthesis of pyridine (B92270) derivatives. rsc.org Its application to the synthesis of the target molecule could offer a more energy-efficient route.

Novel Catalytic Systems: The exploration of novel, green catalysts, such as iron-catalyzed cyclization reactions for pyridine synthesis, could provide alternative and more sustainable pathways to the core nicotinamide structure. semanticscholar.org

Synthetic ApproachPotential AdvantagesKey Research Focus
BiocatalysisMild reaction conditions, high selectivity, use of renewable catalysts.Identification and engineering of suitable enzymes (e.g., lipases, amidases).
Continuous-FlowEnhanced safety and control, scalability, improved yields and purity.Optimization of reactor design, reaction parameters, and integration of in-line analysis.
Microwave-AssistedReduced reaction times, increased energy efficiency, potential for solvent-free reactions.Development of specific microwave-assisted protocols for iodination and amidation steps.
Green CatalystsUse of earth-abundant and less toxic metals, improved atom economy.Design and application of novel catalysts for pyridine ring formation and functionalization.

Exploration of New Reactivity Modes and Transformations

The dual functionalization of the pyridine ring in this compound with an iodo group and a trifluoromethyl group presents a rich platform for exploring novel chemical reactions and transformations. The interplay between the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the carbon-iodine bond can be exploited to develop new synthetic methodologies.

Future research in this area should include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov Investigating these reactions with this compound will enable the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring is a highly atom-economical approach to creating new derivatives. Research into transition-metal-catalyzed C-H activation at positions ortho or meta to the existing substituents could unlock new synthetic pathways. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. bohrium.com The application of photocatalysis to this compound could facilitate novel reactions, such as radical-mediated transformations and defluorinative functionalizations.

Umpolung Reactivity: The trifluoromethyl group can be activated to undergo umpolung (polarity reversal) reactivity, enabling asymmetric defluoroallylation and other novel transformations. rsc.org Exploring such reactivity with the target molecule could lead to the synthesis of unique chiral difluoroalkyl-substituted nicotinamides.

Reaction TypePotential OutcomeKey Research Focus
Palladium-Catalyzed CouplingSynthesis of diverse derivatives with new C-C, C-N, C-O, and C-S bonds.Optimization of reaction conditions for various coupling partners.
C-H ActivationDirect and atom-economical functionalization of the pyridine ring.Development of regioselective C-H functionalization methods.
PhotocatalysisAccess to novel radical-mediated and defluorinative transformations.Exploration of different photocatalysts and reaction conditions.
Umpolung ReactivityAsymmetric synthesis of novel fluorinated nicotinamide derivatives.Development of new methods for the activation of the trifluoromethyl group.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the use of advanced analytical techniques to characterize transient species and reaction intermediates. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. bohrium.com This allows for a detailed kinetic and mechanistic analysis of chemical reactions.

Operando Spectroscopy: This approach involves performing spectroscopic measurements under actual reaction conditions, providing valuable insights into the catalytic cycle and the nature of the active catalytic species.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can be used to detect and identify transient intermediates in complex reaction mixtures.

Computational Chemistry: Density functional theory (DFT) calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and rationalize experimental observations.

Characterization TechniqueInformation GainedResearch Application
In-situ SpectroscopyReal-time monitoring of reaction progress and intermediate formation.Optimization of reaction conditions and elucidation of reaction kinetics.
Operando SpectroscopyCharacterization of active catalysts and intermediates under reaction conditions.Understanding catalytic mechanisms and catalyst deactivation pathways.
Advanced Mass SpectrometryIdentification of transient species and reaction byproducts.Elucidation of complex reaction networks.
Computational ChemistryPrediction of reaction pathways, transition states, and intermediate structures.Mechanistic validation and rational design of new reactions.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. acs.org Applying these computational tools to the chemistry of this compound can accelerate the discovery of new derivatives and synthetic methodologies.

Future research directions in this domain include:

Reaction Prediction: Developing ML models trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents. nih.govresearchgate.net This can be used to screen for promising new transformations of this compound.

In Silico Design of Novel Derivatives: Utilizing AI algorithms to design new derivatives of this compound with desired properties, such as specific biological activities or material characteristics. mdpi.combohrium.com These in silico designed molecules can then be prioritized for synthesis and experimental evaluation.

Computer-Aided Synthesis Planning (CASP): Employing AI-powered retrosynthesis tools to devise efficient and practical synthetic routes to complex target molecules derived from this compound. acs.org

Predictive Modeling of Reactivity: Using computational methods to predict the reactivity of different sites on the this compound molecule, guiding the design of selective chemical transformations. mdpi.com

AI/ML ApplicationObjectivePotential Impact
Reaction PredictionTo accurately forecast the products of unknown reactions.Accelerate the discovery of new reactivity modes.
In Silico DesignTo generate novel molecular structures with desired properties.Streamline the drug discovery and materials development process.
Computer-Aided SynthesisTo propose efficient and reliable synthetic routes.Reduce the time and resources required for chemical synthesis.
Reactivity ModelingTo predict the most reactive sites in a molecule.Enable the design of highly selective chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Iodo-5-(trifluoromethyl)nicotinamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a factorial design to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2⁴ factorial design can identify critical factors affecting yield . Use HPLC or LC-MS to monitor reaction progress and purity. Statistical tools like ANOVA can help prioritize variables for optimization . Reference precedents from nicotinamide derivatives (e.g., halogenation and trifluoromethylation strategies) to refine synthetic pathways .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve coupling patterns influenced by the electron-withdrawing trifluoromethyl and iodo groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, noting the distinct isotopic signature of iodine (e.g., M+2 peak) .
  • X-ray crystallography : Resolve crystal packing and steric effects of the substituents for reactivity insights .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines for halogenated trifluoromethyl compounds:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
  • Store in amber vials under inert gas (argon) to prevent photodegradation or hydrolysis of the iodo group .
  • Neutralize waste with activated charcoal or specialized halogen-absorbent materials before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like COMSOL Multiphysics can simulate reaction pathways (e.g., Suzuki-Miyaura coupling) by modeling transition states and activation energies . Validate predictions with kinetic studies (e.g., variable-temperature NMR) and compare with experimental yields .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of published data to identify outliers. Replicate experiments under standardized conditions (e.g., solvent purity, catalyst source). Use statistical tools like Grubbs’ test to detect systematic errors. Cross-validate using alternative characterization methods (e.g., XRD vs. NMR for structural confirmation) .

Q. How does reactor design impact the scalability of this compound synthesis?

  • Methodological Answer : Apply principles of chemical engineering design (e.g., RDF2050103) to address heat transfer and mixing efficiency. For exothermic trifluoromethylation steps, use microreactors with high surface-to-volume ratios to prevent thermal runaway. Compare batch vs. continuous-flow systems using dimensionless numbers (e.g., Reynolds, Damköhler) to optimize mass transfer .

Q. What experimental designs are effective for optimizing enantioselective transformations of this compound?

  • Methodological Answer : Implement a response surface methodology (RSM) with central composite design to study chiral catalyst loading, solvent polarity, and temperature interactions. Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess. Machine learning algorithms (e.g., random forests) can identify non-linear relationships between variables .

Q. How can isotopic labeling elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled analogs to track metabolic breakdown via LC-MS/MS. Use kinetic isotope effects (KIE) to identify rate-determining steps. Compare stability in buffer systems mimicking biological environments (e.g., pH 7.4, 37°C) and analyze degradation products using tandem mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.